3-(Piperidin-1-yl)propan-1-amine, also known as 3-piperidin-1-ylpropan-1-amine, is an organic compound characterized by its piperidine moiety attached to a propanamine chain. This compound is notable for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. Its structural formula is represented as CHN, and it has a molecular weight of approximately 142.244 g/mol. The compound is often encountered in its dihydrochloride salt form, which enhances its solubility and stability in biological systems .
This compound falls under the category of amines and is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. Its structural characteristics allow it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 3-(Piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine with 3-chloropropylamine hydrochloride. The reaction is generally carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. Following the reaction, the product can be isolated and purified through crystallization or other suitable methods .
In a typical laboratory synthesis:
In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing continuous flow systems to enhance efficiency and yield .
The molecular structure of 3-(Piperidin-1-yl)propan-1-amine consists of a piperidine ring (a six-membered ring containing one nitrogen atom) connected to a propanamine chain. The structural formula can be represented as follows:
Property | Value |
---|---|
CAS Number | 3529-08-6 |
Molecular Formula | CHN |
Molecular Weight | 142.244 g/mol |
IUPAC Name | 3-piperidin-1-ylpropan-1-amine |
InChI Key | XVCLTWCZOMIGSH-UHFFFAOYSA-N |
3-(Piperidin-1-yl)propan-1-amine participates in various chemical reactions due to its amine functionality. It can undergo alkylation, acylation, and condensation reactions with electrophiles.
For instance:
The mechanism of action for 3-(Piperidin-1-yl)propan-1-amine primarily involves its interaction with biological targets such as enzymes and receptors. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism.
This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes. Additionally, this compound may modulate G-protein coupled receptors, influencing various signaling pathways within cells.
3-(Piperidin-1-yl)propan-1-amine is typically a colorless to pale yellow liquid or solid depending on its form (free base or salt). It has a characteristic amine odor.
The compound is soluble in water and organic solvents like ethanol and methanol due to its polar amine group. It exhibits basic properties typical of amines, reacting with acids to form salts.
Relevant data include:
3-(Piperidin-1-yl)propan-1-amine is utilized in various scientific fields:
Its versatility makes it a significant compound in drug discovery and development processes .
Piperidine—a saturated six-membered heterocycle containing one nitrogen atom—represents one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. Its exceptional prevalence stems from three key attributes: conformational flexibility, bio-compatible polarity profile, and synthetic versatility. The piperidine ring adopts stable chair conformations, enabling precise three-dimensional positioning of pharmacophoric substituents essential for target engagement [5] [8]. This scaffold exhibits remarkable adaptability in drug-like molecules, serving roles as:
Table 1: Therapeutic Applications of Representative Piperidine-Containing Drugs
Drug Name | Piperidine Modification | Therapeutic Use |
---|---|---|
Loratadine | N-alkylated ethylene-bridged | Antihistamine |
Risperidone | Embedded in benzisoxazole fusion | Antipsychotic |
Saxagliptin | Chiral C3 amino substituent | DPP-4 inhibitor (Antidiabetic) |
3-(Piperidin-1-yl)propan-1-amine | N-propylamine extension | Sigma receptor ligand core |
The structural hybrid 3-(Piperidin-1-yl)propan-1-amine exemplifies strategic piperidine functionalization. Its extended propylamine linker introduces:
Initial synthetic routes (pre-2000s) relied on classical nucleophilic substitution reactions:
Piperidine + Br-(CH₂)₃-NH₂ → 3-(Piperidin-1-yl)propan-1-amine
This method suffered from poor regioselectivity (overalkylation to quaternary ammonium salts) and low yields (typically 30-45%) due to competing hydrolysis of the bromoalkylamine precursor [6]. Purification challenges arose from hygroscopic byproducts, hindering large-scale production.
Three transformative strategies emerged to address these limitations:
Piperidine + O=CH-(CH₂)₂-NH-Boc → [NaBH₄] → 1-Boc-3-(piperidin-1-yl)propan-1-amine → [TFA] → Target compound
Advantages: 75-90% yields, avoids alkyl halide intermediates [6].Limitations: Requires Boc-protection/deprotection steps.
Transition Metal-Catalyzed Amination (2010s):Pd-catalyzed couplings using piperidinyl zinc reagents (BrZn-piperidine) with Cl-(CH₂)₃-NH₂ precursors enabled C-N bond formation under mild conditions (60°C). This method achieved >95% atom economy and eliminated stoichiometric salt waste [7].
Flow Chemistry Innovations (2020s):Continuous hydrogenation of 3-(pyridin-1-yl)propan-1-amine over Ru/C catalysts (20 bar H₂, 80°C) achieved quantitative conversion in <10 minutes residence time. This provided a scalable (>100 kg/batch), halogen-free route to high-purity (>99.5%) product [7].
Table 2: Comparative Analysis of Synthetic Methods for 3-(Piperidin-1-yl)propan-1-amine
Method | Yield (%) | Purity (%) | Key Advantage | Industrial Scalability |
---|---|---|---|---|
Nucleophilic Substitution | 30-45 | 85-90 | Simple equipment | Limited (kg scale) |
Reductive Amination | 75-90 | 95-98 | No alkyl halides | Moderate (100 kg scale) |
Pd-Catalyzed Coupling | 88-93 | >99 | Atom-economical | High (ton scale) |
Catalytic Hydrogenation | >99 | >99.5 | Continuous production | Very high (multi-ton) |
Structural Evolution Insight:
Early piperidine drugs: Simple N-alkylation (e.g., meperidine) ↓ 1980s: C2/C3 chiral center incorporation (e.g., paroxetine) ↓ 2000s: Extended amine linkers (e.g., 3-(Piperidin-1-yl)propan-1-amine) ↓ Present: Multi-target hybrids with protein-directed C-H functionalization
Recent advances (2023-2025) employ engineered transaminases for asymmetric synthesis of chiral derivatives:
3-Oxo-propyl-piperidine + NH₃ → [TA-401 mutant] → (R)-3-(Piperidin-1-yl)propan-1-amine (ee >99%)
This green chemistry approach achieves 92% conversion at 500 mM substrate concentration, representing a paradigm shift toward sustainable manufacturing [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7